2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl-
Description
The compound 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- is a substituted dihydropyranone derivative characterized by a fused pyranone core with a 4-chlorophenyl group at position 4, two methyl groups at position 3, and a phenyl substituent at position 4.
Properties
CAS No. |
820209-07-2 |
|---|---|
Molecular Formula |
C19H17ClO2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethyl-6-phenyl-4H-pyran-2-one |
InChI |
InChI=1S/C19H17ClO2/c1-19(2)16(13-8-10-15(20)11-9-13)12-17(22-18(19)21)14-6-4-3-5-7-14/h3-12,16H,1-2H3 |
InChI Key |
MDJJAYHOPXBXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=C(OC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- can be achieved through several synthetic routes. . This method is versatile and allows for the formation of the pyran ring with various substituents. Another approach involves the propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction . These methods provide efficient and high-yielding routes to the target compound.
Chemical Reactions Analysis
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized through reactions with aromatic aldehydes and urea under conventional thermal heating or microwave activation . Depending on the reaction conditions, different products can be obtained, such as 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) . These reactions highlight the compound’s versatility and potential for further functionalization.
Scientific Research Applications
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, the compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can modulate its chemical behavior . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to undergo various chemical reactions suggests potential interactions with biological macromolecules and enzymes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyranone Derivatives
Key Findings
This may influence interactions with biological targets or stability in synthetic pathways. Dimethyl groups at position 3 (target compound) likely increase steric hindrance, reducing ring-opening reactivity compared to analogues with single methyl or bulkier substituents (e.g., dimethoxyphenylpropyl in ).
Spectral Signatures: IR spectra of pyranone derivatives consistently show strong C=O stretching near 1720 cm⁻¹ (observed in compound 8g), a feature expected in the target compound. Mass spectrometry data (e.g., m/z 328 for compound 8g) aligns with molecular weights of pyranone derivatives, suggesting the target compound would exhibit a similar fragmentation pattern.
Bulkier substituents (e.g., dimethoxyphenylpropyl in ) could limit bioavailability due to increased molecular weight and steric effects.
Biological Activity
2H-Pyran-2-one, 4-(4-chlorophenyl)-3,4-dihydro-3,3-dimethyl-6-phenyl- (CAS Number: 117238-82-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The chemical structure of 2H-Pyran-2-one features a pyran ring with multiple substituents that contribute to its biological activity. The molecular formula is C19H17ClO2, with a molecular weight of 312.79 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to 2H-Pyran-2-one exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyran can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against biofilm formation |
Anticancer Properties
The anticancer potential of 2H-Pyran-2-one has been explored through various in vitro studies. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation.
Mechanism of Action:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause G1 phase arrest, preventing cells from progressing through the cycle.
- Inhibition of Metastasis : Studies suggest it can reduce the migratory capabilities of cancer cells.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Reduced migration |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 2H-Pyran-2-one has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several case studies have highlighted the therapeutic potential of 2H-Pyran derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a derivative exhibited significant cytotoxicity against breast and lung cancer cell lines, with detailed mechanistic insights into its action ( ).
- Antimicrobial Evaluation : Research conducted by Parchem demonstrated the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development ( ).
Q & A
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of dihydro-pyran derivatives?
- Methodological Answer : ¹H and ²D-NMR (e.g., HMBC, COSY) are critical for resolving stereochemistry and substituent positions. For instance, in compound 22 (a derivative with a 4-chlorophenyl group), HMBC correlations between the pyran carbonyl carbon (δ ~170 ppm) and adjacent protons confirm ring connectivity . Integration of aromatic proton signals (δ 7.01–7.42 ppm) in DMSO-d6 can distinguish phenyl and chlorophenyl substituents .
Q. What pharmacological activities have been reported for 2H-pyran-2-one derivatives?
- Methodological Answer : Derivatives exhibit anti-HIV and anticancer properties. For example, 4-hydroxy-2H-pyran-2-ones inhibit HIV protease (IC50 values <1 μM in enzymatic assays) and demonstrate cytotoxicity against cervical cancer cells (HeLa, IC50 ~10–50 μM) . Biological evaluation typically involves in vitro models like reverse transcriptase inhibition assays and MTT-based cytotoxicity screening.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for dihydro-pyran derivatives?
- Methodological Answer : Discrepancies in GC-MS or NMR data (e.g., retention indices, coupling constants) require cross-validation using complementary techniques. For example, conflicting GC retention indices (e.g., using DB-5 vs. HP-5MS columns) can be resolved by comparing with NIST reference data . For NMR, overlapped signals in CDCl3 may necessitate solvent substitution (e.g., DMSO-d6) or variable-temperature NMR .
Q. What strategies optimize reaction yields in multicomponent syntheses of spiro-pyran derivatives?
- Methodological Answer : Yield optimization involves:
- Temperature control : Room-temperature reactions minimize side-product formation .
- Catalyst screening : Electrochemical methods (e.g., Pt/C electrodes) enhance electron transfer efficiency compared to traditional acid catalysts .
- Substituent tuning : Electron-withdrawing groups (e.g., 4-chlorophenyl) improve cyclization efficiency by stabilizing transition states. Yield improvements from 45% to 72% have been reported using these strategies .
Q. What mechanistic insights explain the anti-HIV activity of 4-hydroxy-2H-pyran-2-one derivatives?
- Methodological Answer : Molecular docking studies suggest these derivatives bind to HIV-1 reverse transcriptase’s hydrophobic pocket (PDB: 1RT2), disrupting dNTP incorporation. Key interactions include hydrogen bonding with Lys101 and π-π stacking with Tyr188 . In vitro validation involves measuring IC50 values against wild-type and mutant strains (e.g., K103N) to assess resistance profiles.
Data Contradiction Analysis
Q. How should researchers address variability in reported cytotoxicity data for pyran-2-one derivatives?
- Methodological Answer : Variability (e.g., IC50 discrepancies between leukemia and cervical cancer cells) can stem from cell-line-specific uptake mechanisms. Standardized protocols for cell culture (e.g., passage number control) and assay conditions (e.g., incubation time, serum concentration) are critical. Parallel testing with reference drugs (e.g., 5-fluorouracil) ensures data reliability .
Analytical Techniques
Q. What GC-MS parameters are optimal for quantifying dihydro-pyran derivatives in complex mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
